molecular formula C10H12FIO B1394566 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene CAS No. 875446-57-4

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

Cat. No. B1394566
CAS RN: 875446-57-4
M. Wt: 294.1 g/mol
InChI Key: ZGDIITXZQPZANU-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a chemical compound with the molecular formula C10H12FIO . It is a derivative of benzene, which is a type of aromatic hydrocarbon . The compound contains a total of 25 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Iodine atom .


Synthesis Analysis

The synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene likely involves electrophilic substitution reactions, a common method for synthesizing benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact synthesis process would depend on the specific electrophiles and conditions used.


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is determined by its molecular formula, C10H12FIO . The compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds . Attached to this ring are the fluoro, iodo, isopropyl, and methoxy groups at the 1st, 4th, 2nd, and 5th positions respectively .


Chemical Reactions Analysis

As a benzene derivative, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene can undergo various chemical reactions. These include electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms attached to the benzene ring . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene would depend on its molecular structure . It is a solid, semi-solid, liquid, or lump at room temperature . More specific properties such as its melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

Liquid Crystal Solvent Studies

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene has been investigated in the context of liquid crystal solvents. Barnes et al. (1989) studied the proton and fluorine NMR spectra of 4-fluoro and 4-iodo-α,α,α-trifluoromethoxybenzene in a liquid crystal solvent, revealing insights into the rotation about the phenyl O-bond and the potential governing this rotation (Barnes et al., 1989).

Arylation Studies in Organic Chemistry

Averin et al. (2017) conducted a study on the copper(I)-catalyzed arylation of adamantane-containing amines with compounds including 1-fluoro-4-iodobenzene, showing that the yield of the N-arylation products depended on the amine structure, steric environment, and the substituent nature in iodobenzene (Averin et al., 2017).

Synthesis of Nucleoside Antibiotics

Jenkins et al. (1976) explored the synthesis of nucleoside antibiotics using compounds like 1-fluoro-4-iodo-4-methoxybenzene. This research contributed to the understanding of nucleocidin, a substance with antibacterial properties and potential as an antitrypanosomal agent (Jenkins et al., 1976).

Pharmaceutical Synthesis

In pharmaceutical chemistry, Baramov et al. (2017) investigated the continuous, chemoselective, multistep reduction of iodo-nitroaromatics, including 1-iodo-4-methoxybenzene, in a fixed-bed hydrogenation reactor. This process is significant in the synthesis of pharmaceutical intermediates (Baramov et al., 2017).

Aminocarbonylation in Organic Synthesis

Marosvölgyi-Haskó et al. (2016) studied the aminocarbonylation of para-substituted iodobenzenes, including 1-fluoro-4-iodobenzene. This research highlights how the structure and substituents impact the reactivity and selectivity in the formation of carboxamides and ketocarboxamides (Marosvölgyi-Haskó et al., 2016).

Studies in Crystallography

Research in crystallography by Saeed et al. (2009) on compounds like 2-fluoro-N-(4-methoxyphenyl)benzamide, which shares structural similarities with 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene, provides insights into molecular structure and intermolecular interactions (Saeed et al., 2009).

Safety And Hazards

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and specific procedures to follow if swallowed (P301+P312), in contact with skin (P302+P352), or if inhaled (P304+P340) .

properties

IUPAC Name

1-fluoro-4-iodo-5-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIO/c1-6(2)7-4-9(12)10(13-3)5-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDIITXZQPZANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1F)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693643
Record name 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

CAS RN

875446-57-4
Record name 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the 2-fluoro-1-isopropenyl-4-methoxybenzene (Intermediate 4, 1.96 g, 11.81 mmol) in MeOH (30 mL) was charged with hydrogen at 1 atm and a catalytic amount of Pd/C. The mixture was stirred at room temperature for 1 h. The mixture was filtered through Celite. The filtrate was then added to a mixture of silver sulfate (3.68 g, 11.81 mmol) and iodine (3.00 g, 11.81 mmol) in MeOH (10 mL). The mixture was stirred at room temperature for 3 h until the color of solution became light yellow. The mixture was filtered and the filtrate was concentrated. The title compound was obtained after flash column on silica gel using EtOAc:hexane 5:95 as the elute. 1H NMR (CDCl3, 500 MHz) δ 7.61 (d, J=8.0 Hz, 1H), 6.56 (d, J=12.5 Hz, 1H), 3.90 (s, 3H), 3.18 (m, 1H), 1.28 (m, 6H).
Quantity
1.96 g
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reactant
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30 mL
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3 g
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10 mL
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3.68 g
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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-1-isopropenyl-4-methoxybenzene (1.96 g, 11.81 mmol) in CH3OH (30 mL) was charged with hydrogen at 1 atm with catalytic amount of palladium on carbon. The mixture was stirred at room temperature for 1 h. The mixture was filtered through Celite. The filtrate was then added to a mixture of silver sulfate (3.68 g, 11.81 mmol) and iodine (3.00 g, 11.81 mmol) in CH3OH (10 mL). The mixture was stirred at room temperature for 3 h until the color of solution became light yellow. The mixture was filtered and the filtrate was concentrated. The title compound was obtained after flash chromatography using EtOAc:hexane 5:95 as the eluant. 1H NMR (CDCl3, 500 MHz) δ 7.61 (d, J=8.0 Hz, 1H), 6.56 (d, J=12.5 Hz, 1H), 3.90 (s, 3H), 3.18 (m, 1H), 1.28 (m, 6H).
Quantity
1.96 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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30 mL
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solvent
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3 g
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10 mL
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3.68 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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